molecular formula C14H12N2O2 B12899754 Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- CAS No. 88422-55-3

Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-

Cat. No.: B12899754
CAS No.: 88422-55-3
M. Wt: 240.26 g/mol
InChI Key: KROALLFMYQSZJI-UHFFFAOYSA-N
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Description

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is a complex organic compound that features a unique structure combining a benzimidazole moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the furan ring.

    2-furylmethanone: Contains the furan ring but lacks the benzimidazole moiety.

Uniqueness: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

88422-55-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3

InChI Key

KROALLFMYQSZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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